2-Methoxy-4,8-dimethylquinoline
Description
Properties
Molecular Formula |
C12H13NO |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
2-methoxy-4,8-dimethylquinoline |
InChI |
InChI=1S/C12H13NO/c1-8-5-4-6-10-9(2)7-11(14-3)13-12(8)10/h4-7H,1-3H3 |
InChI Key |
AWGUOKOYXZHJNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4,8-dimethylquinoline can be achieved through various methods. One common approach involves the Skraup synthesis, which starts with the Michael (1,4-) addition of aniline nitrogen to propenal, followed by electrophilic aromatic substitution, dehydration, and oxidation to yield the quinoline structure .
Industrial Production Methods: Industrial production of quinoline derivatives often involves multi-component one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis. Eco-friendly and safe reusable catalysts are also employed to ensure greener and more sustainable chemical processes .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-4,8-dimethylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring, particularly at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
2-Methoxy-4,8-dimethylquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs for various therapeutic applications.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Methoxy-4,8-dimethylquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. For example, it may inhibit enzymes involved in DNA replication or repair, leading to antimicrobial or anticancer activities .
Comparison with Similar Compounds
Key Observations :
- Electron Effects : Methoxy groups are electron-donating, enhancing aromatic ring reactivity in electrophilic substitutions, while chlorine substituents (electron-withdrawing) reduce reactivity .
Physical Properties
Comparative physical data for select compounds:
| Compound Name | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | LogP (Partition Coefficient) |
|---|---|---|---|---|
| 5,8-Dimethoxy-2-methylquinoline | Not reported | Not reported | Not reported | Estimated ~2.5 |
| 4,5-Dichloro-8-methoxy-2-methylquinoline | N/A | 341.9 | 1.337 | 3.86 |
| 4-Chloro-6,7-dimethoxyquinoline | 130–131 | Not reported | Not reported | ~2.2 |
- Thermal Stability: Chlorinated derivatives (e.g., 4,5-Dichloro-8-methoxy-2-methylquinoline) exhibit higher boiling points due to increased molecular weight and halogen-induced intermolecular forces .
- Solubility: Methoxy-substituted quinolines generally show improved solubility in polar solvents compared to chlorinated analogs, which are more lipophilic .
Biological Activity
2-Methoxy-4,8-dimethylquinoline is a heterocyclic compound belonging to the quinoline family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in antimicrobial and anticancer therapies. The unique structural features of 2-methoxy and dimethyl substitutions enhance its reactivity and biological interactions, making it a subject of extensive research.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a quinoline core with a methoxy group at the second position and two methyl groups at the fourth and eighth positions. This specific arrangement influences its solubility, stability, and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃N |
| Molecular Weight | 185.24 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The biological activity of this compound involves several mechanisms:
- DNA Interaction : The compound can intercalate with DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cell proliferation and survival, such as topoisomerases and kinases.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis in cancer cells.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. It has shown cytotoxic effects on several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action appears to involve:
- Apoptosis Induction : The compound triggers programmed cell death pathways.
- Cell Cycle Arrest : It can halt the cell cycle at critical checkpoints, particularly G2/M phase.
Case Study: Cytotoxicity Assessment
In a study assessing the cytotoxicity of this compound on A549 cells:
- Concentration Range : The compound was tested at concentrations ranging from 0.1 µM to 10 µM.
- Results : Significant reductions in cell viability were observed at concentrations above 1 µM, with IC50 values calculated around 3 µM.
Q & A
Q. What are the established synthetic routes for 2-Methoxy-4,8-dimethylquinoline, and how do reaction conditions influence yield and purity?
The synthesis typically involves introducing methoxy and methyl groups to a quinoline backbone. A common approach is nucleophilic substitution of a chloro precursor (e.g., 4,8-dimethyl-2-chloroquinoline) with methoxide under reflux conditions. For example, phosphorus oxychloride (POCl₃) can facilitate chlorination, followed by substitution with sodium methoxide in methanol . Reaction temperature (60–80°C) and solvent polarity significantly impact yield, with higher temperatures accelerating substitution but risking decomposition. Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is recommended to isolate the product (>95% purity) .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- NMR : ¹H NMR (CDCl₃) identifies methoxy (δ 3.8–4.0 ppm, singlet) and methyl groups (δ 2.4–2.6 ppm, singlets for C4/C8-CH₃). Aromatic protons appear as multiplets between δ 7.2–8.5 ppm .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (C₁₂H₁₃NO₂, theoretical 203.0946 g/mol) and fragmentation patterns (e.g., loss of –OCH₃ at m/z 188) .
- IR : Stretching vibrations for C–O (1250–1270 cm⁻¹) and C–N (1350–1380 cm⁻¹) bonds validate functional groups .
Q. What preliminary biological activities have been reported for this compound derivatives?
Quinoline derivatives with methoxy/methyl substitutions exhibit antimicrobial and enzyme-inhibitory properties. For instance, 4-chloro-5-fluoro-2,8-dimethylquinoline analogs inhibit bacterial DNA gyrase (IC₅₀ ~5 µM) via binding to the ATPase domain . In neuropharmacology, 2-arylethenylquinoline derivatives show acetylcholinesterase inhibition (IC₅₀ 10–20 µM), suggesting potential for Alzheimer’s disease research .
Advanced Research Questions
Q. How can conflicting bioactivity data between similar quinoline derivatives be resolved?
Discrepancies often arise from substituent positioning. For example, 4-Chloro-5,8-dimethylquinoline exhibits higher nucleophilic substitution reactivity than 4-Chloro-7,8-dimethylquinoline due to steric hindrance differences . To resolve contradictions:
- Perform docking studies (e.g., AutoDock Vina) to compare binding poses with targets like DNA gyrase.
- Use isothermal titration calorimetry (ITC) to quantify binding affinities and entropy-driven vs. enthalpy-driven interactions .
Q. What strategies optimize regioselectivity in modifying the quinoline ring of this compound?
- Directed ortho-metalation : Use a methoxy group as a directing agent with LDA (lithium diisopropylamide) to functionalize C3 or C5 positions .
- Cross-coupling : Suzuki-Miyaura reactions (PdCl₂(dppf)/K₃PO₄ in dioxane) enable aryl group introductions at C6/C7 with >80% yield .
- Protection/deprotection : Temporarily protect the methoxy group with TMSCl (trimethylsilyl chloride) during nitration or halogenation .
Q. How does the methoxy group influence the compound’s electronic properties and reactivity?
The methoxy group is electron-donating, increasing electron density at C2 and C4 via resonance. This enhances susceptibility to electrophilic attacks (e.g., nitration at C5/C7) but reduces oxidative stability. Cyclic voltammetry studies show a reduction peak at −1.2 V (vs. Ag/AgCl), indicating reversible electron transfer at the quinoline ring .
Q. What computational methods are recommended for predicting structure-activity relationships (SAR) of this compound analogs?
- DFT calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to assess frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution .
- QSAR modeling : Use CoMFA or CoMSIA to correlate substituent bulk/logP with antimicrobial IC₅₀ values .
- MD simulations : Analyze stability of ligand-protein complexes (e.g., with β-amyloid for Alzheimer’s targets) over 100-ns trajectories .
Q. What are the critical safety considerations when handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, lab coat, and safety goggles due to potential skin/eye irritation .
- Ventilation : Use fume hoods to avoid inhalation of fine powders (LC₅₀ >200 mg/m³ in rodent studies) .
- Spill management : Neutralize spills with activated carbon, then dispose as hazardous waste (EPA D003 code) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
